3-(Methylsulfanyl)-5-[2-(phenylamino)ethenyl]-1,2-thiazole-4-carbonitrile
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Overview
Description
3-(Methylsulfanyl)-5-[2-(phenylamino)ethenyl]-1,2-thiazole-4-carbonitrile is a heterocyclic compound that contains sulfur and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfanyl)-5-[2-(phenylamino)ethenyl]-1,2-thiazole-4-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 2-aminothiazole with methylthiol and phenylacetylene under specific conditions to form the desired product. The reaction conditions often require the use of catalysts, such as copper or palladium, and solvents like dimethylformamide or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography may also be employed .
Chemical Reactions Analysis
Types of Reactions
3-(Methylsulfanyl)-5-[2-(phenylamino)ethenyl]-1,2-thiazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The phenylamino group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophilic reagents such as bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3-(Methylsulfanyl)-5-[2-(phenylamino)ethenyl]-1,2-thiazole-4-carbonitrile has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design for its ability to interact with biological targets.
Materials Science: Utilized in the development of organic semiconductors and conductive polymers.
Biological Studies: Investigated for its antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 3-(Methylsulfanyl)-5-[2-(phenylamino)ethenyl]-1,2-thiazole-4-carbonitrile involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The sulfur and nitrogen atoms in its structure allow for strong binding interactions with metal ions and proteins, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2,3-bis(phenylamino)quinoxaline: Known for its antimicrobial activity.
(2E)-3-[3-(Methylsulfanyl)phenyl]-2-propenoic acid: Used in organic synthesis and materials science.
2,3-Dimethylphenyl methyl sulfide: Utilized in fragrance and flavor industries.
Uniqueness
3-(Methylsulfanyl)-5-[2-(phenylamino)ethenyl]-1,2-thiazole-4-carbonitrile is unique due to its combination of a thiazole ring with a phenylamino group, providing a versatile scaffold for various chemical modifications and applications. Its ability to undergo multiple types of reactions and its potential in medicinal chemistry make it a valuable compound for further research and development .
Properties
Molecular Formula |
C13H11N3S2 |
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Molecular Weight |
273.4 g/mol |
IUPAC Name |
5-(2-anilinoethenyl)-3-methylsulfanyl-1,2-thiazole-4-carbonitrile |
InChI |
InChI=1S/C13H11N3S2/c1-17-13-11(9-14)12(18-16-13)7-8-15-10-5-3-2-4-6-10/h2-8,15H,1H3 |
InChI Key |
FODWRFJUJJFKKI-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NSC(=C1C#N)C=CNC2=CC=CC=C2 |
Origin of Product |
United States |
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